4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with various functional groups attached. The tert-butyl group provides steric hindrance, while the 2,3-dihydrobenzo[b][1,4]dioxin moiety contributes to the overall aromatic character. The 1,3,4-oxadiazole and imidazole rings enhance the heterocyclic nature of the molecule. The detailed arrangement of atoms and bonds can be elucidated through spectroscopic techniques such as 1H-NMR and 13C-NMR .
Scientific Research Applications
Synthesis and Properties of Novel Polyhydrazides
Researchers Hsiao, Dai, and He (1999) synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s from hydroquinone and substituted hydroquinones, including 2-tert-butyl derivatives. These polymers, capable of being cast into transparent, flexible films, exhibit high thermal stability with glass transition temperatures (Tgs) in the range of 167–237°C. They are also precursors to poly(1,3,4-oxadiazole)s, suggesting potential applications in high-performance materials due to their solubility and thermal properties (Hsiao, Dai, & He, 1999).
Ortho-linked Polyamides from tert-Butylcatechol
In another study, Hsiao, Yang, and Chen (2000) developed ortho-linked polyamides using a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides showed excellent solubility, high thermal stability (glass transition temperatures mostly >200°C), and could form transparent, flexible films. This work demonstrates the utility of tert-butylcatechol derivatives in synthesizing polyamides with desirable mechanical and thermal properties, hinting at applications in coatings, films, and engineering plastics (Hsiao, Yang, & Chen, 2000).
Antioxidant Oxadiazole Derivatives
Shakir, Ariffin, and Abdulla (2014) synthesized new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity. Some compounds showed significant free-radical scavenging ability, suggesting potential for pharmaceutical applications as antioxidant agents. This research underscores the relevance of incorporating tert-butyl and oxadiazole groups into compounds aiming for enhanced biological activity (Shakir, Ariffin, & Abdulla, 2014).
Anticancer Benzamide Derivatives
Furthermore, the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides by Ravinaik et al. (2021) revealed that several compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential for tert-butyl and oxadiazole-containing compounds in developing new anticancer drugs (Ravinaik et al., 2021).
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2,3)16-6-4-15(5-7-16)22(30)25-13-21-27-28-23(33-21)34-14-20(29)26-17-8-9-18-19(12-17)32-11-10-31-18/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWULBKKSFKNLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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